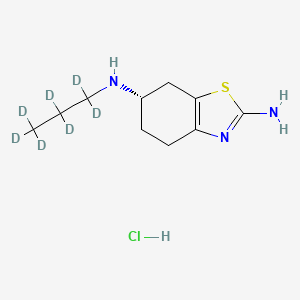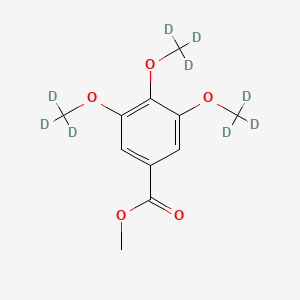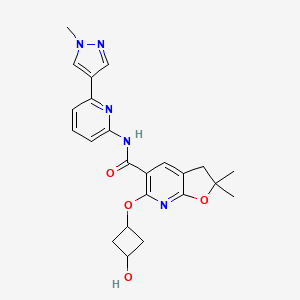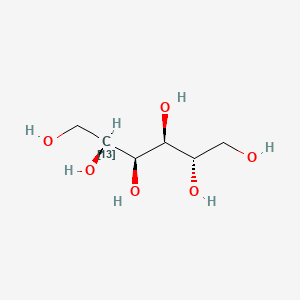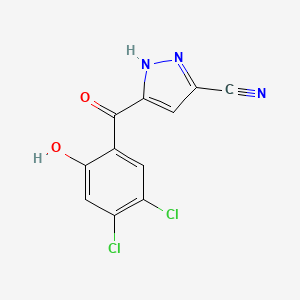
Uridine 5-oxyacetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5-oxyacetic acid methyl ester is a purine nucleoside analogue with a molecular formula of C₁₂H₁₆N₂O₉ and a molecular weight of 332.26 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Uridine 5-oxyacetic acid methyl ester can be synthesized from 5-hydroxymethyluridine and malonic acid by a methyltransferase . The synthetic route involves the methylation of 5-carboxymethoxyuridine (cmo5U) to form 5-methoxycarbonylmethoxyuridine (mcmo5U) . This process is facilitated by the enzyme CmoM, an AdoMet-dependent methyltransferase . Industrial production methods typically involve the use of mass spectrometric analyses and a shotgun approach of total RNA from Escherichia coli to identify and quantify the compound .
Analyse Chemischer Reaktionen
Uridine 5-oxyacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methyltransferases and malonic acid . The major products formed from these reactions are typically modified nucleosides, such as 5-methoxycarbonylmethoxyuridine (mcmo5U) . The compound’s anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .
Wissenschaftliche Forschungsanwendungen
Uridine 5-oxyacetic acid methyl ester has a wide range of scientific research applications. In chemistry, it is used as a purine nucleoside analogue to study DNA synthesis and apoptosis . In biology, it plays a crucial role in the post-transcriptional modifications of tRNA, particularly at the anticodon wobble position . In medicine, it is investigated for its antitumor activity, targeting indolent lymphoid malignancies . The compound is also used in the study of gene expression regulation and protein synthesis .
Wirkmechanismus
The mechanism of action of uridine 5-oxyacetic acid methyl ester involves its role as a purine nucleoside analogue . It inhibits DNA synthesis by incorporating into the genetic material of cells, leading to the induction of apoptosis . The molecular targets of this compound include DNA polymerase and other enzymes involved in DNA replication . The pathways involved in its mechanism of action are primarily related to the inhibition of DNA synthesis and the induction of programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Uridine 5-oxyacetic acid methyl ester is unique among purine nucleoside analogues due to its specific targeting of indolent lymphoid malignancies . Similar compounds include 5-methylaminomethyl-2-thiouridine (mnm5s2U) and queuosine (Q), which are also found at the wobble position in tRNA . this compound stands out for its broad antitumor activity and its role in the inhibition of DNA synthesis .
Eigenschaften
Molekularformel |
C12H16N2O9 |
|---|---|
Molekulargewicht |
332.26 g/mol |
IUPAC-Name |
methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1 |
InChI-Schlüssel |
WZRYXYRWFAPPBJ-DZNMIZDJSA-N |
Isomerische SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
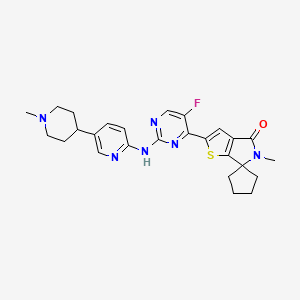
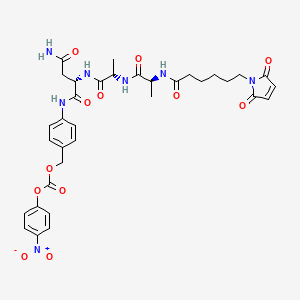
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
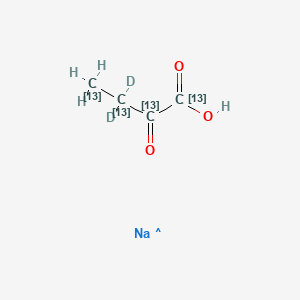
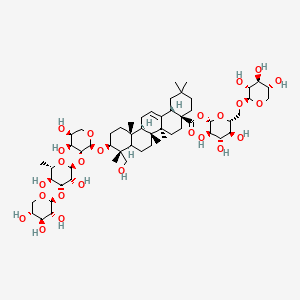
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
